2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C16H17FN4O5S and its molecular weight is 396.39. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A derivative of the compound, featured in the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, exhibits significant anticancer effects. This derivative, after replacing the acetamide group with an alkylurea moiety, demonstrated potent antiproliferative activities against various human cancer cell lines. It also showed reduced toxicity and potential efficacy in inhibiting tumor growth in animal models, highlighting its role as a potent PI3K inhibitor and effective anticancer agent with low toxicity (Wang et al., 2015).
Antitumor Drug Development
Research on sulfonamide derivatives, including compounds related to the chemical structure , has been directed towards creating antitumor agents with low toxicity. Compounds synthesized in this area have shown high antitumor activity and low toxicity, promising for therapeutic applications (Huang, Lin, & Huang, 2001).
Serotonin and Dopamine Receptor Ligand Analysis
A study on a related compound, 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide, explored its potential as a ligand for serotonin and dopamine receptors. The research included in silico and in vitro analysis of its metabolism, providing valuable insights for understanding interspecies differences in metabolism related to serotonin and dopamine receptor ligands (Kubowicz-Kwaoeny et al., 2019).
Antibacterial Activity
Compounds structurally related to 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide have been evaluated for their antibacterial activity. These studies provide insights into developing new antimicrobial agents with a focus on compounds having similar chemical structures (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown . It’s worth noting that the compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of afluoropyrimidine moiety suggests that it might interact with biological targets in a unique way. Fluorine substitution can alter a molecule’s interaction with biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine rings are known to contribute to the stereochemistry of molecules and increase their three-dimensional coverage , which could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . It’s worth noting that the physicochemical properties of a compound, including its structure and the presence of functional groups, can be influenced by environmental factors .
Properties
IUPAC Name |
2-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c17-11-7-19-16(20-8-11)26-13-5-6-21(9-13)27(23,24)14-3-1-12(2-4-14)25-10-15(18)22/h1-4,7-8,13H,5-6,9-10H2,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKCCSZNHWRJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.